molecular formula C8H7Cl2N B1631737 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 56946-65-7

2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Cat. No.: B1631737
CAS No.: 56946-65-7
M. Wt: 188.05 g/mol
InChI Key: JGQRPOZAIBSOHE-UHFFFAOYSA-N
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Description

“2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine” is a chemical compound with the CAS Number: 56946-65-7 . It has a molecular weight of 188.06 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7Cl2N/c9-6-4-8(10)11-7-3-1-2-5(6)7/h4H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound has a predicted density of 1.386±0.06 g/cm3 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound’s IUPAC name is this compound .

Scientific Research Applications

Synthesis and Characterization

2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a compound utilized in the synthesis of various heterocyclic compounds. A novel method allows for the one-pot synthesis of pyrindines and tetrahydroquinolines, showcasing its utility in creating cyclopentyl and cyclohexyl annealed pyridines. This process is significant in pharmaceutical chemistry and supramolecular coordination chemistry, indicating the compound's versatility as a building block for natural products and ligands (Yehia, Polborn, & Müller, 2002).

Applications in Pharmaceuticals and Antimicrobials

Research has highlighted its application in pharmaceuticals, antimicrobial agents, and the synthesis of plant protection agents, synthetic resins, antioxidants, and plastics. It's particularly noted for its role as a side-chain in the production of fourth-generation Cefpirome, with various synthetic routes like the N-hydroxyphthaldiamide route and the acrolein route offering high yields, hence demonstrating potential for future development (Fu Chun, 2007).

Advanced Materials and Polymer Chemistry

In the realm of material science, this compound derivatives have been used to synthesize highly branched unsaturated polyethylenes using strained imino-cyclopenta[b]pyridyl-nickel precatalysts. These materials display unique properties, such as high rates of chain isomerization and the presence of internal vinylene groups, indicating their utility in creating advanced polymer materials with specific structural and functional characteristics (Zhang et al., 2017).

Contribution to Heterocyclic Compound Synthesis

The compound is instrumental in the efficient synthesis of 4-O- and C-substituted-7-azaindoles, showcasing its role as a versatile building block for synthesizing heterocyclic compounds. This further underscores its importance in medicinal chemistry and the synthesis of bioactive molecules (Figueroa‐Pérez et al., 2006).

Exploration in Coordination Chemistry

This compound and its derivatives play a role in the exploration of coordination chemistry, contributing to the development of metal-organic frameworks (MOFs) and the study of hydrogen bonding interactions in 2D networks. These studies provide insights into the structural aspects of MOFs and their potential applications in catalysis, gas storage, and separation processes (Ghosh & Bharadwaj, 2004; 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

Properties

IUPAC Name

2,4-dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N/c9-6-4-8(10)11-7-3-1-2-5(6)7/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQRPOZAIBSOHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480792
Record name 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56946-65-7
Record name 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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